molecular formula C26H29BF6N4O2 B12412377 Estrogen receptor antagonist 3

Estrogen receptor antagonist 3

Cat. No.: B12412377
M. Wt: 554.3 g/mol
InChI Key: XSDJPQDCVAANRX-DLUDVSRJSA-N
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Description

Estrogen receptor antagonist 3 is a compound that inhibits the activity of estrogen receptors, particularly estrogen receptor alpha. Estrogen receptors are nuclear receptors that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By blocking these receptors, estrogen receptor antagonists can help to prevent the growth and spread of cancer cells.

Preparation Methods

The synthesis of estrogen receptor antagonist 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction to form the core structure of the compound. This is followed by various functional group modifications to achieve the desired antagonist properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Estrogen receptor antagonist 3 undergoes several types of chemical reactions, including:

Scientific Research Applications

Estrogen receptor antagonist 3 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure and function of estrogen receptors and to develop new synthetic methods for related compounds.

    Biology: It is used to investigate the role of estrogen receptors in various biological processes, including cell growth, differentiation, and apoptosis.

    Medicine: It is used in the development of new therapies for estrogen receptor-positive breast cancer and other hormone-related diseases.

    Industry: It is used in the production of pharmaceuticals and other products that target estrogen receptors.

Mechanism of Action

Estrogen receptor antagonist 3 exerts its effects by binding to estrogen receptors and preventing the hormone estrogen from activating them. This blocks the transcriptional activity of the receptors and inhibits the expression of genes that promote cell growth and survival. The compound also promotes the degradation of estrogen receptors, further reducing their activity. The molecular targets and pathways involved include the estrogen receptor alpha and various co-regulatory proteins that modulate its activity .

Comparison with Similar Compounds

Estrogen receptor antagonist 3 is unique in its ability to completely block the activity of estrogen receptors without any agonist effects. This distinguishes it from other compounds such as tamoxifen, which has partial agonist activity and can sometimes promote the growth of cancer cells. Similar compounds include:

Properties

Molecular Formula

C26H29BF6N4O2

Molecular Weight

554.3 g/mol

IUPAC Name

[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid

InChI

InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1

InChI Key

XSDJPQDCVAANRX-DLUDVSRJSA-N

Isomeric SMILES

B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O

Origin of Product

United States

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